molecular formula C21H34O9 B12775058 alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate CAS No. 125161-49-1

alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate

Cat. No.: B12775058
CAS No.: 125161-49-1
M. Wt: 430.5 g/mol
InChI Key: AQQOALFKYJWKPJ-DBTZYBQZSA-N
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Description

Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate is a derivative of glucofuranose, a sugar molecule. This compound is characterized by the presence of an isopropylidene group at the 1,2-position and three butanoate groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate typically involves the protection of the hydroxyl groups of glucofuranose. The isopropylidene group is introduced at the 1,2-position using acetone and an acid catalyst. The butanoate groups are then added through esterification reactions using butanoic anhydride and a base catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

    Substitution: The butanoate groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base catalyst are used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of carbohydrate metabolism and enzyme interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene group provides steric hindrance, affecting the compound’s binding affinity and specificity. The butanoate groups can undergo hydrolysis, releasing butanoic acid, which can further interact with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-O-Isopropylidene-D-glucofuranose: Lacks the butanoate groups.

    1,2-O-Isopropylidene-alpha-D-glucofuranose: Another isomer with similar properties.

    1,2-Mono-O-isopropylidene-alpha-D-glucofuranose: Contains only one isopropylidene group.

Uniqueness

Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate is unique due to the presence of three butanoate groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

125161-49-1

Molecular Formula

C21H34O9

Molecular Weight

430.5 g/mol

IUPAC Name

[(2R)-2-[(3aR,5R,6S,6aR)-6-butanoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-butanoyloxyethyl] butanoate

InChI

InChI=1S/C21H34O9/c1-6-9-14(22)25-12-13(26-15(23)10-7-2)17-18(27-16(24)11-8-3)19-20(28-17)30-21(4,5)29-19/h13,17-20H,6-12H2,1-5H3/t13-,17-,18+,19-,20-/m1/s1

InChI Key

AQQOALFKYJWKPJ-DBTZYBQZSA-N

Isomeric SMILES

CCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OC(=O)CCC)OC(=O)CCC

Canonical SMILES

CCCC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)CCC)OC(=O)CCC

Origin of Product

United States

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